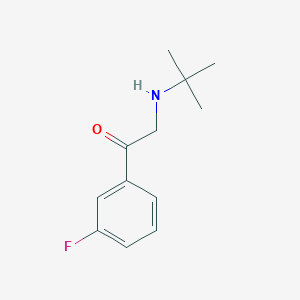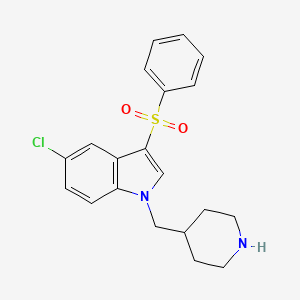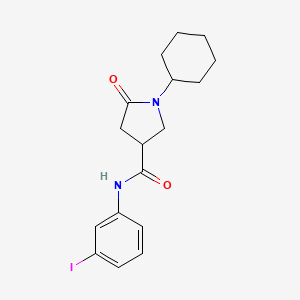
4-But-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor to form the quinazolinone structure.
Introduction of the Butynyl Group: The butynyl group can be introduced through a coupling reaction, such as a Sonogashira coupling, using a suitable alkyne and a palladium catalyst.
Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can be compared with other similar compounds, such as:
4-(But-1-yn-1-yl)-6-chloroquinazolin-2(1H)-one: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
4-(But-1-yn-1-yl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the chloro group, which may influence its reactivity and applications.
6-Chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one:
The uniqueness of 4-(But-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
214287-65-7 |
|---|---|
Molecular Formula |
C13H10ClF3N2O |
Molecular Weight |
302.68 g/mol |
IUPAC Name |
4-but-1-ynyl-6-chloro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H10ClF3N2O/c1-2-3-6-12(13(15,16)17)9-7-8(14)4-5-10(9)18-11(20)19-12/h4-5,7H,2H2,1H3,(H2,18,19,20) |
InChI Key |
GETMRWCDSZZQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1(C2=C(C=CC(=C2)Cl)NC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)




![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)



![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
